

Chemical and physical properties of 6,6-Dibromopenicillanic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,6-Dibromopenicillanic acid

Cat. No.: B113445

[Get Quote](#)

An In-depth Technical Guide to **6,6-Dibromopenicillanic Acid**

Introduction

6,6-Dibromopenicillanic acid is a key synthetic intermediate in the pharmaceutical industry, primarily recognized for its role in the production of β -lactamase inhibitors such as sulbactam. [1][2] β -lactamase inhibitors are crucial in overcoming bacterial resistance to β -lactam antibiotics.[3][4] This document provides a comprehensive overview of the chemical and physical properties of **6,6-Dibromopenicillanic acid**, detailed experimental protocols for its synthesis and analysis, and a visualization of its place in antibacterial therapy.

Chemical and Physical Properties

6,6-Dibromopenicillanic acid is a derivative of penicillanic acid, the core scaffold of penicillin antibiotics.[5] Its chemical structure and properties are well-defined, making it a reliable component in multi-step pharmaceutical syntheses.

Identifiers and Molecular Characteristics

The fundamental identifiers and computed properties of **6,6-Dibromopenicillanic acid** are summarized below.

Property	Value	Reference
IUPAC Name	(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid	[5]
CAS Number	24158-88-1	[5][6]
Molecular Formula	C ₈ H ₉ Br ₂ NO ₃ S	[5][6]
Molecular Weight	359.04 g/mol	[5]
Monoisotopic Mass	356.86699 Da	[5]
Synonyms	Sulbactam EP Impurity F, (2S-cis)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid	[5][6][7]

Physicochemical Data

This table outlines the key physicochemical properties. While specific experimental values for properties like melting point and solubility are not consistently reported across public literature, typical characterization data is available from commercial suppliers.

Property	Value / Description	Reference
Physical Appearance	Typically a solid powder.	
XLogP3	1.8	[5]
Hazard Classification	Skin Irritant (Category 2), Eye Irritant (Category 2)	[5]
Storage Temperature	Recommended storage at 2-8°C.	[8]

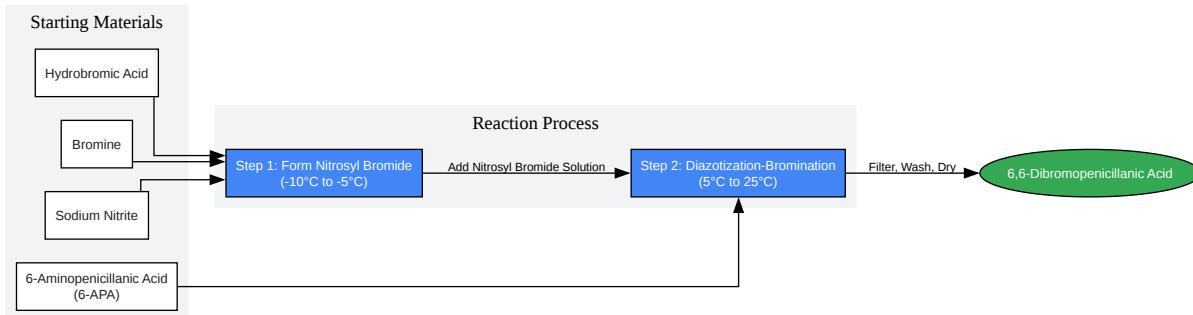
Spectral and Analytical Data

Characterization of **6,6-Dibromopenicillanic acid** is routinely performed using a suite of analytical techniques to confirm its identity and purity.

Analytical Method	Description	Reference
Proton NMR (¹ H-NMR)	Provides information on the structure and stereochemistry of the molecule. Key signals would correspond to the protons on the bicyclic core and the methyl groups.	[6]
Mass Spectrometry (MS)	Confirms the molecular weight and elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as $[M+H]^+$ at 125.4 \AA^2 , have been calculated.	[6][9]
Infrared Spectroscopy (IR)	Identifies functional groups. Characteristic peaks would include a strong absorption for the β -lactam carbonyl (C=O) group, typically around 1780 cm^{-1} , and the carboxylic acid C=O and O-H stretches.	[6]
High-Performance Liquid Chromatography (HPLC)	Used to determine the purity of the compound.	[6]
Thermogravimetric Analysis (TGA)	Assesses thermal stability and solvent/water content.	[6]

Experimental Protocols

Synthesis of 6,6-Dibromopenicillanic Acid from 6-Aminopenicillanic Acid (6-APA)


The primary route for synthesizing **6,6-Dibromopenicillanic acid** involves the diazotization of 6-aminopenicillanic acid (6-APA) followed by bromination.[2][10] This method avoids the use of organic solvents, simplifying processing and improving safety.[2]

Materials:

- 6-Aminopenicillanic acid (6-APA)[11]
- Hydrobromic acid (HBr), 35% solution[2]
- Bromine (Br₂)[2]
- Sodium nitrite (NaNO₂)[2]
- Purified water[2]

Procedure:

- Preparation of Nitrosyl Bromide Solution: A solution of bromine in 35% hydrobromic acid is prepared in a reaction vessel and cooled to between -10°C and -5°C.[2] Sodium nitrite is then slowly added while maintaining the temperature, leading to the formation of a black solution containing nitrosyl bromide, bromine, and sodium bromide.[2] The mixture is stirred and allowed to settle, after which the lower layer (Solution A) is separated and cooled to between -15°C and -10°C for later use.[2]
- Reaction with 6-APA: A separate solution of 6-APA in hydrobromic acid is prepared and cooled to between 5°C and 25°C.[2]
- Addition and Reaction: The previously prepared nitrosyl bromide solution (Solution A) is slowly added dropwise to the 6-APA solution.[2]
- Isolation and Purification: Upon completion of the reaction, the resulting solid product is collected by filtration. The filter cake is washed and then dried under vacuum to yield **6,6-dibromopenicillanic acid**.[2] This process typically results in a high yield of ≥96.5%.[2]

[Click to download full resolution via product page](#)


Synthesis workflow for **6,6-Dibromopenicillanic acid**.

Mechanism of Action and Biological Relevance

6,6-Dibromopenicillanic acid itself is a precursor, but related compounds like 6- β -bromopenicillanic acid are potent, irreversible inhibitors of β -lactamase enzymes.[12][13] These enzymes are produced by bacteria and are a primary mechanism of resistance to β -lactam antibiotics like penicillins and cephalosporins.[3]

The inhibitor functions as a "suicide substrate." It binds to the active site of the β -lactamase enzyme, which mistakes it for a typical penicillin substrate.[4] The enzyme attempts to hydrolyze the β -lactam ring of the inhibitor, but this process leads to the formation of a stable, covalent intermediate that deactivates the enzyme.[4] This inactivation allows the partner antibiotic to remain intact and carry out its function of disrupting bacterial cell wall synthesis.[3]

[4]

[Click to download full resolution via product page](#)

Role of a β -Lactamase Inhibitor.

Conclusion

6,6-Dibromopenicillanic acid is a vital molecule in medicinal chemistry. Its well-characterized chemical and physical properties, coupled with established synthetic protocols, make it an indispensable starting material for producing β -lactamase inhibitors. The continued use and development of such inhibitors are central to strategies for combating the global challenge of antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6,6-DIBROMOPENICILLANIC ACID | 24158-88-1 [chemicalbook.com]
- 2. CN104910184B - A kind of preparation method of 6,6 dibromo penicillanic acid - Google Patents [patents.google.com]

- 3. β -Lactams and β -Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 6,6-Dibromopenicillanic acid | C8H9Br2NO3S | CID 90376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. scbt.com [scbt.com]
- 8. (+)-6-Aminopenicillanic acid 96 551-16-6 [sigmaaldrich.com]
- 9. PubChemLite - 6,6-dibromopenicillanic acid (C8H9Br2NO3S) [pubchemlite.lcsb.uni.lu]
- 10. The chemistry of penicillanic acids. Part I. 6,6-Dibromo- and 6,6-di-iodo-derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. 6-Aminopenicillanic acid | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6-beta-bromopenicillanic acid, a potent beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6 beta-Bromopenicillanic acid inactivates beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of 6,6-Dibromopenicillanic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113445#chemical-and-physical-properties-of-6-6-dibromopenicillanic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com